molecular formula C38H65NO29 B105781 Lacto-N-difucohexaose CAS No. 16789-38-1

Lacto-N-difucohexaose

Katalognummer: B105781
CAS-Nummer: 16789-38-1
Molekulargewicht: 999.9 g/mol
InChI-Schlüssel: OQIUPKPUOLIHHS-URTONSIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lacto-N-difucohexaose (LNDFH) is a fucosylated human milk oligosaccharide (HMO) characterized by two fucose residues attached to a lactose core. It exists as two isomers, LNDFH I and LNDFH II, which differ in fucose linkage positions (Fucα1-2 and Fucα1-4 for LNDFH I; Fucα1-3 and Fucα1-4 for LNDFH II) . Structurally, LNDFH I resembles a Lewis b epitope (Fucα1-2Galβ1-3[Fucα1-4]GlcNAc-R) and is synthesized via the combined activity of FUT2 (Secretor gene) and FUT3 (Lewis gene) enzymes . It is exclusively produced in mothers who are both Secretor (Se+) and Lewis-positive (Le+), making its presence in human milk a genetic marker .

LNDFH I has been linked to critical infant health outcomes, including protection against necrotizing enterocolitis (NEC) in preterm infants and inhibition of Group B Streptococcus (GBS) colonization . Its median concentration in human milk decreases significantly from 1,194.9 μM at 1 month to 598 μM at 3 months postpartum . Commercially, LNDFH I is available as a research standard (CAS: 16789-38-1) with molecular formula C₃₈H₆₅NO₂₉ and a molecular weight of 999.91 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lacto-N-difucohexaose can be synthesized enzymatically. One method involves the use of α-1,2-fucosyltransferase and α-1,3-fucosyltransferase enzymes to add fucose residues to a lactose core. The enzymes are typically derived from sources such as Helicobacter pylori and Bifidobacterium longum .

Industrial Production Methods: Industrial production of this compound often involves metabolic engineering of Escherichia coli. The engineered strains are designed to overexpress genes coding for enzymes involved in the biosynthesis of guanosine 5′-diphosphate-L-fucose and the subsequent fucosylation of lactose . High cell density cultivation and optimization of fermentation processes are employed to maximize yield .

Analyse Chemischer Reaktionen

Types of Reactions: Lacto-N-difucohexaose primarily undergoes glycosylation reactions. It can be fucosylated at specific positions on the oligosaccharide chain using fucosyltransferase enzymes .

Common Reagents and Conditions:

Major Products: The major products of these reactions are various fucosylated oligosaccharides, including this compound, Lacto-N-fucopentaose, and Lacto-N-neodifucohexaose .

Wirkmechanismus

Lacto-N-difucohexaose exerts its effects primarily through its role as a prebiotic and its ability to act as a decoy receptor for pathogenic bacteria. By promoting the growth of beneficial gut bacteria, it helps maintain a healthy gut microbiota. Additionally, by mimicking the receptors that pathogens bind to, it prevents the adhesion of these pathogens to the gut epithelium, thereby reducing the risk of infections .

Vergleich Mit ähnlichen Verbindungen

Structural Differences

Table 1: Structural Comparison of LNDFH and Related HMOs

Compound Core Structure Fucose Linkages Key Isomers
LNDFH I Lacto-N-tetraose (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) Fucα1-2 (Gal), Fucα1-4 (GlcNAc) Distinct from LNDFH II
LNDFH II Lacto-N-tetraose Fucα1-3 (Gal), Fucα1-4 (GlcNAc) Differs in fucose positioning
Lacto-N-fucopentaose I (LNFP I) Lacto-N-tetraose Fucα1-2 (Gal) No second fucose residue
Lacto-N-fucopentaose V (LNFP V) Lacto-N-neotetraose Fucα1-3 (GlcNAc) Independent of Lewis system
Lactodifucotetraose (LDFT) Lactose (Galβ1-4Glc) Fucα1-2 (Gal), Fucα1-3 (Glc) Simpler backbone
  • Isomer Differentiation : LNDFH I and II are distinguished by fucose linkages, as confirmed by advanced NMR and mass spectrometry .
  • Species-Specific Variations : Human LNDFH I has galactose linked to position 3 of GlcNAc, whereas analogous glycolipids in dogs feature galactose at position 4 .

Functional Roles

Table 2: Functional Comparison of LNDFH and Related HMOs

Compound Biological Role(s) Clinical Associations
LNDFH I - Inhibits NEC in preterm infants
- Blocks GBS colonization
Dependent on Se+/Le+ status
3'-Sialyllactose (3'-SL) Modulates sepsis risk (inconsistent correlation) Not Lewis-dependent
6'-Sialyllactose (6'-SL) Weak association with infant growth Ubiquitous in human milk
LNFP I Universal in human milk; supports immune tolerance No specific disease linkage
  • NEC Protection : LNDFH I levels are significantly lower in mothers of NEC-afflicted infants, suggesting a dose-dependent protective effect .
  • Antimicrobial Activity : LNDFH I disrupts GBS biofilm formation and enhances bacterial clearance in infants .

Commercial Availability:

Compound Supplier(s) Purity/Cost
LNDFH I Prozyme, Dextra UK, ISOSEP £2160/mg (ISOSEP)
LNDFH II Synthetic biology platforms High-titer microbial synthesis

Biologische Aktivität

Lacto-N-difucohexaose (LNDFH) is a complex human milk oligosaccharide (HMO) that plays a significant role in infant nutrition and health. It is characterized by its unique structure and biological activities, which contribute to various physiological functions, including antimicrobial properties, immune modulation, and prebiotic effects. This article delves into the biological activity of LNDFH, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

This compound is a fucosylated oligosaccharide composed of a core structure derived from lactose with additional fucose residues. The specific structure of LNDFH includes:

  • Core Structure : Galactose, glucose, and N-acetylglucosamine.
  • Fucose Residues : Two fucose residues are linked to the oligosaccharide backbone, which is crucial for its biological activity.

Table 1: Structural Features of this compound

ComponentStructure Description
Core SugarGalactose-Glucose-N-acetylglucosamine
Fucose ResiduesTwo fucose residues (α1-2 and α1-3 linkages)
Antigenic DeterminantsLewis b antigen (Le b)

Antimicrobial Properties

Research has demonstrated that LNDFH exhibits significant antimicrobial activity against various pathogens. Notably, it has been shown to inhibit the growth of Group B Streptococcus (GBS), a common bacterium associated with neonatal infections.

Case Study: Inhibition of GBS Growth

In a study conducted by Bode et al. (2017), pooled samples of HMOs were tested for their ability to inhibit GBS growth. The results indicated that LNDFH significantly reduced bacterial viability in a dose-dependent manner, highlighting its potential as a protective agent in infant health.

Immune Modulation

HMOs like LNDFH are known to modulate immune responses. They can enhance the maturation of gut microbiota and promote the development of the immune system in infants.

Research Findings

  • Immune System Development : A study published in Frontiers in Immunology indicated that HMOs, including LNDFH, support the growth of beneficial gut bacteria such as Bifidobacterium species, which play a crucial role in immune function.
  • Inflammation Reduction : Another study showed that LNDFH can reduce inflammation markers in vitro, suggesting its role in promoting gut health and preventing inflammatory diseases.

Prebiotic Effects

LNDFH serves as a prebiotic, stimulating the growth of beneficial gut bacteria. This effect is essential for maintaining gut health and preventing dysbiosis.

Table 2: Prebiotic Effects of this compound

Study ReferenceEffect Observed
Bode et al. (2017)Increased Bifidobacterium counts
EFSA Panel Report (2020)Enhanced gut microbiota diversity

Safety and Regulatory Status

The safety profile of LNDFH has been evaluated in several studies. The European Food Safety Authority (EFSA) concluded that HMOs, including LNDFH, are safe for use in infant formulas and other food products intended for young children.

Safety Findings

  • Toxicological Studies : Research indicates no adverse effects at recommended intake levels.
  • Daily Intake Recommendations : The anticipated daily intake from infant formula is comparable to levels found in breast milk.

Q & A

Basic Research Questions

Q. What are the key structural differences between Lacto-N-difucohexaose I (LNDFH I) and II (LNDFH II), and how do these differences influence experimental design in glycan studies?

  • Methodological Answer : LNDFH I and II are isomeric branched hexasaccharides differing in fucose residue placement. LNDFH I has fucose linked to the GlcNAc residue of the lacto-N-neotetraose backbone, while LNDFH II has fucose on the galactose residue . To differentiate them:

  • Use radical-driven fragmentation mass spectrometry (MS) (e.g., FRAGS derivatization), which generates distinct product ions (e.g., Z1H+Z1L-H) via radical-mediated cleavage of α/β-glycosidic bonds .
  • Apply Domon and Costello nomenclature to classify product ions, with α/β labeling for branch differentiation .
  • Validate with synthetic standards from reliable sources (e.g., Sigma-Aldrich, Prozyme) to confirm isomer-specific fragmentation patterns .

Q. Which mass spectrometry (MS) techniques are optimal for resolving branching patterns in this compound?

  • Methodological Answer :

  • CID (Collision-Induced Dissociation) MS : Generates branch-specific ions via radical-driven mechanisms. For example, hydrogen abstraction at C2/C5 in LNDFH II leads to double-bond formation, aiding structural assignment .
  • MALDI-TOF MS : Pair with permethylation to enhance ionization efficiency and reduce spectral complexity .
  • Isomer-Specific Probes : Use resin- or magnetic nanoparticle-supported free radical probes to isolate and fragment glycans, enabling differentiation of LNDFH I/II .

Q. How should maternal secretor status be controlled when studying this compound I in human milk?

  • Methodological Answer :

  • Genotyping : Confirm maternal Lewis/Secretor gene status (FUT2/FUT3 polymorphisms), as LNDFH I is only produced by Lewis-positive/Secretor mothers .
  • HMO Profiling : Quantify LNDFH I via HPLC or LC-MS and correlate with maternal genotype data. Note that non-secretor mothers lack α1-2 fucosylated HMOs like LNDFH I .
  • Clinical Correlation : In preterm infant studies, stratify cohorts by secretor status to avoid confounding outcomes (e.g., NEC risk) .

Advanced Research Questions

Q. How can GEMSTONE-ROESY NMR resolve ambiguous conformations in this compound?

  • Methodological Answer :

  • Pulse Sequence Optimization : Use GEMSTONE-ROESY (1D selective NMR) to suppress spin diffusion and isolate Overhauser effects (ROEs) in crowded spectra. Adjust mixing times (e.g., 200–400 ms) to enhance signal clarity .
  • Isotopic Labeling : Enrich specific carbons (e.g., fucose residues) with ¹³C to simplify spectral interpretation.
  • Validation : Compare ROE patterns with molecular dynamics simulations to confirm glycosidic bond flexibility (e.g., α1-3 vs. α1-4 linkages) .

Q. What experimental strategies validate radical-mediated fragmentation pathways in this compound structural studies?

  • Methodological Answer :

  • Radical Trapping : Introduce stable radical probes (e.g., TEMPO) during MS to intercept transient intermediates and confirm hydrogen abstraction mechanisms .
  • Isotopic Labeling : Use deuterated solvents (D2O) to trace hydrogen transfer pathways in CID spectra .
  • Computational Modeling : Pair experimental data with DFT calculations to map homolytic cleavage energetics (e.g., bond dissociation energies for α-glycosidic bonds) .

Q. How can researchers address contradictory correlations between LNDFH I levels and neonatal outcomes like NEC or sepsis?

  • Methodological Answer :

  • Multivariate Analysis : Use partial least squares regression (PLS-R) to disentangle LNDFH I’s role from co-varying HMOs (e.g., sialyllactose) .
  • Longitudinal Sampling : Collect milk samples at multiple time points (e.g., 1, 3, 6 months postpartum) to track dynamic HMO changes and reduce sampling bias .
  • Mechanistic Studies : In vitro models (e.g., intestinal organoids) can isolate LNDFH I’s anti-inflammatory effects from confounding factors like microbiota .

Q. Key Methodological Considerations

  • Standards and Reagents : Source LNDFH I/II from validated suppliers (e.g., Sigma-Aldrich, Prozyme) and confirm purity via HPLC (>95%) .
  • Data Reporting : Adhere to NIH preclinical guidelines (e.g., detailed statistics, sample size justification) to ensure reproducibility .
  • Ethical Compliance : Obtain IRB approval for human milk studies and disclose maternal/infant demographics transparently .

Eigenschaften

CAS-Nummer

16789-38-1

Molekularformel

C38H65NO29

Molekulargewicht

999.9 g/mol

IUPAC-Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C38H65NO29/c1-9-18(48)23(53)26(56)35(59-9)65-30-16(8-44)63-34(67-32-22(52)15(7-43)61-37(28(32)58)64-29(13(47)5-41)20(50)12(46)4-40)17(39-11(3)45)31(30)66-38-33(25(55)21(51)14(6-42)62-38)68-36-27(57)24(54)19(49)10(2)60-36/h4,9-10,12-38,41-44,46-58H,5-8H2,1-3H3,(H,39,45)/t9-,10-,12-,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25-,26-,27-,28+,29+,30+,31+,32-,33+,34-,35-,36-,37-,38-/m0/s1

InChI-Schlüssel

OQIUPKPUOLIHHS-URTONSIPSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)OC3C(C(C(C(O3)C)O)O)O)C(C(C=O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)CO)O)O)O)O)O

Isomerische SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O[C@H]5[C@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O

Key on ui other cas no.

16789-38-1

Physikalische Beschreibung

Solid

Synonyme

lacto-N-difucohexaose I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.